4-(Trifluoromethyl)nicotinimidamide hydrochloride
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Overview
Description
4-(Trifluoromethyl)nicotinimidamide hydrochloride is a chemical compound with the molecular formula C7H7ClF3N3 and a molecular weight of 225.6 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a nicotinimidamide core, which is further stabilized by the addition of hydrochloride. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)nicotinimidamide hydrochloride typically involves the reaction of 4-(Trifluoromethyl)nicotinic acid with appropriate reagents to form the desired imidamide structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)nicotinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted nicotinimidamides.
Scientific Research Applications
4-(Trifluoromethyl)nicotinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)nicotinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)nicotinic acid
- 4-(Trifluoromethyl)nicotinamide
- 4-(Trifluoromethyl)pyridine
Uniqueness
4-(Trifluoromethyl)nicotinimidamide hydrochloride is unique due to its specific trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C7H7ClF3N3 |
---|---|
Molecular Weight |
225.60 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-1-2-13-3-4(5)6(11)12;/h1-3H,(H3,11,12);1H |
InChI Key |
DCEYUVKZFUKKBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=N)N.Cl |
Origin of Product |
United States |
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